Flupentixol

PET imaging receptor occupancy schizophrenia

Source high-purity Flupentixol (≥98%) for advanced neuropharmacology research. This thioxanthene antipsychotic features a unique cis(Z)-isomer with dual D1/D2 dopamine receptor antagonism, differentiating it from D2-selective agents. Its established safety and efficacy in clinical trials for negative symptoms make it a critical reference compound for schizophrenia studies. EP and BP reference standards available. Contact us for bulk quantities.

Molecular Formula C23H25F3N2OS
Molecular Weight 434.5 g/mol
CAS No. 2709-56-0
Cat. No. B1673465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlupentixol
CAS2709-56-0
Synonymsalpha-Flupenthixol
cis-Flupenthixol
Emergil
Fluanxol
Flupenthixol
Flupentixol
Molecular FormulaC23H25F3N2OS
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO
InChIInChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2/b18-5-
InChIKeyNJMYODHXAKYRHW-DVZOWYKESA-N
Commercial & Availability
Standard Pack Sizes1.01 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Flupentixol (CAS 2709-56-0) Procurement Guide: Thioxanthene Antipsychotic with Dual D1/D2 Antagonism


Flupentixol (CAS 2709-56-0, also flupenthixol) is a first-generation antipsychotic of the thioxanthene class, structurally related to phenothiazines. The cis(Z)-isomer is the pharmacologically active species, acting as an antagonist at both dopamine D1 and D2 receptors, distinguishing it from butyrophenones and benzamides which target only D2 receptors [1]. The compound also interacts with 5-HT2A and alpha-adrenergic receptors. Flupentixol is clinically available in two primary formulations: an oral dihydrochloride salt for daily administration and a decanoate ester depot injection providing sustained release over 2-4 weeks [2]. It is not FDA-approved for the U.S. market but is widely used in Europe, Canada, and other regions under brand names including Fluanxol and Depixol [3].

Why Flupentixol Cannot Be Interchanged with Other Antipsychotics Without Data


Flupentixol's dual D1/D2 dopamine receptor antagonism distinguishes it fundamentally from D2-selective first-generation antipsychotics (haloperidol, fluphenazine) and from second-generation agents with predominant 5-HT2A/D2 profiles. In vivo receptor occupancy studies demonstrate that flupentixol achieves measurable D1 occupancy (20 ± 5%) at clinically relevant doses, whereas haloperidol produces only 14 ± 6% and risperidone shows occupancy not significantly different from zero [1]. The compound's stereoisomerism introduces additional complexity: only the cis(Z)-isomer exhibits pharmacological activity, while the trans(E)-isomer is essentially inactive and displays distinct pharmacokinetic handling by the organism [2]. Furthermore, adverse drug reaction profiles from large-scale surveillance data show that flupentixol occupies an intermediate safety position between first- and second-generation antipsychotics, with severe extrapyramidal motor symptom (EPMS) reporting rates (0.27%) comparable to risperidone (0.28%) but substantially lower than haloperidol (0.55%) [3]. These receptor-level, stereochemical, and safety-profile differences preclude simple substitution without quantitative justification.

Flupentixol Quantitative Differentiation Evidence Versus Comparators


In Vivo Dopamine D1 Receptor Occupancy: Flupentixol Versus Haloperidol and Risperidone

In a head-to-head PET imaging study of schizophrenic patients receiving clinically relevant doses, flupentixol (5.7 ± 1.4 mg/day) achieved measurable striatal D1 receptor occupancy of 20 ± 5% (mean ± SEM), whereas haloperidol (8.5 ± 5.5 mg/day) produced only 14 ± 6% occupancy and risperidone (3.6 ± 1.3 mg/day) showed D1 occupancy not significantly different from zero [1]. This demonstrates that flupentixol engages D1 receptors in vivo at therapeutic doses, in contrast to comparator antipsychotics.

PET imaging receptor occupancy schizophrenia

Negative Symptom Efficacy: Flupentixol Non-Inferiority to Risperidone

In a randomized, double-blind multicenter trial of 144 chronic schizophrenia patients with predominant negative symptoms, flupentixol (mean dose 6.63 mg/day) proved non-inferior to risperidone (mean dose 3.65 mg/day) for negative symptom improvement after 8, 16, and 24 weeks of treatment [1][2]. Effect sizes for the cognitive factor reached 0.74 for flupentixol and 0.80 for risperidone. Both drugs improved depressed mood, with effect sizes favoring flupentixol [1].

negative symptoms schizophrenia PANSS

Severe Extrapyramidal Motor Symptoms (EPMS) Rate: Flupentixol Versus Haloperidol and Risperidone

In a large-scale drug safety surveillance study (AMSP) analyzing 56,861 schizophrenia inpatients exposed to various antipsychotics, flupentixol demonstrated the lowest overall reporting rate of severe adverse drug reactions (0.38-1.20% range across all drugs). For severe EPMS specifically, flupentixol showed a 0.27% reporting rate, which was comparable to risperidone (0.28%) and approximately half that of haloperidol (0.55%) and amisulpride (0.52%) [1]. A separate direct study comparing flupentixol decanoate to risperidone found no more EPMS on flupentixol decanoate (mean dose 35.06 ± 19.7 mg/2 weeks) than on risperidone (mean daily dose 5.2 ± 2.5 mg) when comparable weight-standardized haloperidol equivalence doses were used .

adverse drug reactions extrapyramidal symptoms AMSP

Onset of Antipsychotic Action: Flupentixol Versus Haloperidol in Acute Psychosis

In an open-label randomized trial of 40 acute psychotic patients (21 schizophrenics, 13 manic, 6 other psychotics) comparing oral high-concentration flupentixol to haloperidol, flupentixol demonstrated quicker onset of antipsychotic action in schizophrenic patients. Additionally, flupentixol showed more pronounced activity against anxiety, depressive tendencies, and defect symptoms compared to haloperidol. Both substances exhibited strong antipsychotic and antimanic effects [1].

acute psychosis onset of action schizophrenia

Stereoisomer-Specific Pharmacology: cis(Z)-Flupentixol Versus trans(E)-Flupentixol

Flupentixol exists as two stereoisomers with distinct pharmacological activities. The cis(Z)-isomer eliminates substrate inhibition of brain tyrosine hydroxylase in a concentration-dependent manner within the tyrosine concentration range of 10⁻⁶-10⁻⁴ M. In contrast, the trans(E)-isomer at identical concentrations has no effect on substrate inhibition of this enzyme [1]. Additionally, steady-state plasma concentrations of the inactive trans-isomer are significantly higher than the active cis-isomer in schizophrenic patients, demonstrating stereoselective disposition [2]. At P-glycoprotein, the two isomers produce diametrically opposite effects on ATP hydrolysis and substrate binding [3].

stereoisomerism tyrosine hydroxylase P-glycoprotein

In Vitro Receptor Binding Affinity: Flupentixol D2 and 5-HT2A Ki Values

cis(Z)-Flupentixol dihydrochloride demonstrates high-affinity antagonism at dopamine D2 receptors with a Ki value of 0.38 nM, and moderate affinity at 5-HT2A receptors with a Ki value of 7 nM . By comparison, dopamine itself binds to D2 receptors with lower affinity (higher dissociation constant), and atypical antipsychotics such as clozapine, quetiapine, and olanzapine all bind more loosely to the D2 receptor than dopamine, with dissociation constants higher than that for dopamine and rapid dissociation rates (<60 seconds) . Flupentixol, along with haloperidol and chlorpromazine, exhibits slow dissociation from human-cloned D2 receptors over a 30-minute time span .

receptor binding dopamine D2 5-HT2A

Flupentixol Application Scenarios Based on Quantitative Evidence


Clinical Trials Requiring Dual D1/D2 Antagonism with Measurable In Vivo D1 Occupancy

Flupentixol is uniquely suited for clinical studies investigating the role of dopamine D1 receptor modulation in schizophrenia therapeutics. Unlike haloperidol (14% D1 occupancy) and risperidone (near-zero D1 occupancy), flupentixol achieves 20% striatal D1 occupancy at therapeutic doses [9]. This measurable D1 engagement, combined with D2 occupancy between 50-70% and 5-HT2A occupancy of 20%, provides a distinct pharmacological signature for studies exploring negative symptom pathophysiology or combination therapy strategies where broader receptor engagement is hypothesized to confer benefit. The compound's intermediate safety profile—with EPMS rates (0.27%) comparable to risperidone but substantially lower than haloperidol—further supports its use in trials where tolerability may affect retention [7].

Depot Antipsychotic Formulation Development and Pharmacokinetic Studies

Flupentixol decanoate is an established depot antipsychotic with well-characterized pharmacokinetics: intramuscular injection of 40 mg produces peak blood levels between days 4 and 7, with detectable levels persisting for three weeks post-injection [9]. The elimination half-life of the decanoate formulation is approximately 3 weeks, compared to 35 hours for the oral dihydrochloride formulation [7]. This sustained-release profile, enabled by esterification of flupentixol with decanoic acid and formulation in viscoleo oil vehicle, provides a validated platform for long-acting injectable development programs. Additionally, the stereoselective disposition of cis- and trans-isomers offers a model system for studying isomer-specific pharmacokinetics [8].

Analytical Method Development Requiring Isomer Separation Capability

Flupentixol's cis-trans isomerism necessitates robust analytical methods capable of baseline separation of the pharmacologically active cis(Z)-isomer from the inactive trans(E)-isomer. This requirement drives demand for specialized HPLC conditions and impurity reference standards [9]. EP-defined impurities (A, B, C, D, E, F, G) are fully characterized and commercially available for method validation, quality control, and ANDA/DMF submissions [7]. The stereochemical complexity makes flupentixol a valuable reference compound for developing and validating chiral separation methodologies applicable to other thioxanthene and tricyclic neuroleptic drugs [8].

Negative Symptom Schizophrenia Comparator Studies

Flupentixol's demonstrated non-inferiority to risperidone for negative symptom improvement in a 25-week randomized controlled trial positions it as an evidence-supported comparator for studies of negative symptoms in schizophrenia [9]. Effect sizes for cognitive factor improvement (0.74 for flupentixol, 0.80 for risperidone) and favorable effects on depressed mood provide quantitative benchmarks for trial design. The compound offers a first-generation antipsychotic reference point that does not carry the metabolic burden associated with many second-generation agents, enabling cleaner interpretation of efficacy signals in studies where minimizing confounding metabolic effects is desirable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flupentixol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.